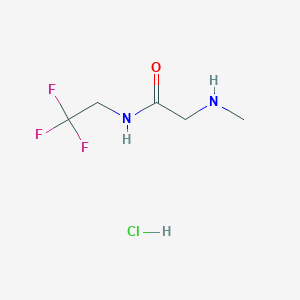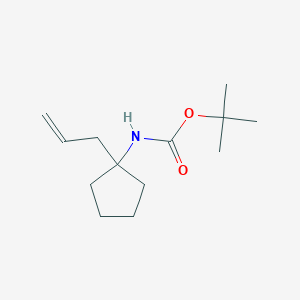
2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 5-bromofuran-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 5-bromofuran-2-carboxylate, also known as DBBF, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicinal chemistry. DBBF belongs to the class of furan-based compounds and has been found to exhibit promising biological activities.
Wirkmechanismus
The mechanism of action of 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 5-bromofuran-2-carboxylate involves the inhibition of the above-mentioned enzymes by binding to their active sites. This leads to an increase in the levels of neurotransmitters such as acetylcholine, dopamine, and serotonin in the brain, which in turn improves cognitive function and mood.
Biochemical and Physiological Effects
This compound has been found to exhibit several biochemical and physiological effects in animal studies. It has been shown to improve memory and learning in mice, reduce anxiety and depression-like behaviors, and protect against oxidative stress-induced damage in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 5-bromofuran-2-carboxylate has several advantages for use in lab experiments. It is relatively easy to synthesize and has been found to exhibit potent biological activities at low concentrations. However, its solubility in aqueous solutions is limited, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 5-bromofuran-2-carboxylate. One potential application is in the development of novel drugs for the treatment of neurological disorders. Further studies are needed to investigate its efficacy and safety in humans. Additionally, the synthesis of analogs of this compound with improved properties such as solubility and selectivity could lead to the development of more effective drugs. Finally, the potential use of this compound as a tool for the study of the role of neurotransmitters in the brain and their involvement in neurological disorders warrants further investigation.
Synthesemethoden
The synthesis of 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 5-bromofuran-2-carboxylate has been reported in the literature by several research groups. One of the most common methods involves the reaction of 5-bromofuran-2-carboxylic acid with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP). The resulting intermediate is then reacted with 2,4-difluorobenzylamine to yield this compound.
Wissenschaftliche Forschungsanwendungen
2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 5-bromofuran-2-carboxylate has been found to exhibit potent inhibitory activity against several enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidase (MAO). These enzymes are involved in the regulation of neurotransmitters in the brain and their inhibition has been linked to the treatment of several neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression.
Eigenschaften
IUPAC Name |
[2-[(2,4-difluorophenyl)methylamino]-2-oxoethyl] 5-bromofuran-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrF2NO4/c15-12-4-3-11(22-12)14(20)21-7-13(19)18-6-8-1-2-9(16)5-10(8)17/h1-5H,6-7H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODYIHLHRWUBEFF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CNC(=O)COC(=O)C2=CC=C(O2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrF2NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Phenyl ((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)carbamate](/img/structure/B2402896.png)



![4-[(1H-1,3-benzodiazol-2-ylsulfanyl)methyl]benzohydrazide](/img/structure/B2402901.png)


![N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2402905.png)

![1-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-yl)piperidine-3-carboxamide](/img/structure/B2402909.png)
![2-[1-(1,3-Benzoxazol-2-yl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2402911.png)
